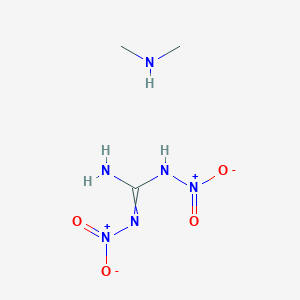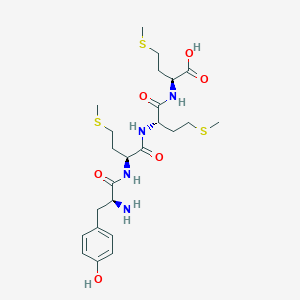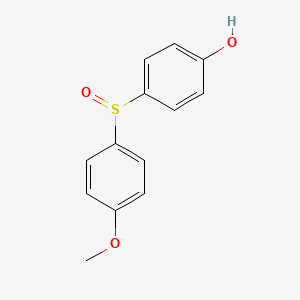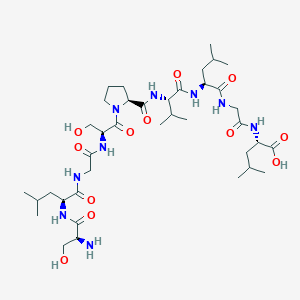![molecular formula C17H18FNOS B12535292 (2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine CAS No. 668470-63-1](/img/structure/B12535292.png)
(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine is a complex organic compound characterized by the presence of a morpholine ring substituted with a phenylmethyl group and a fluorophenylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine typically involves the coupling of a morpholine derivative with a fluorophenylsulfanyl compound. One common method involves the use of thiols and amines in an oxidative coupling reaction, which is efficient and environmentally friendly . The reaction conditions often include the use of oxidizing agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can involve advanced techniques such as extractive distillation. For instance, the Morphylane® process by thyssenkrupp Uhde is a leading technology for producing high-purity aromatics, which can be adapted for the production of complex organic compounds like this compound .
化学反应分析
Types of Reactions
(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to ensure efficient reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
科学研究应用
(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe to study biological processes involving sulfur and fluorine atoms.
Industry: It is used in the production of advanced materials with specific chemical properties.
作用机制
The mechanism of action of (2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. For instance, morpholine-modified compounds have been shown to disrupt bacterial membranes and induce reactive oxygen species (ROS) production, leading to antibacterial effects . The specific pathways and targets depend on the compound’s structure and the biological context in which it is used.
相似化合物的比较
Similar Compounds
Piperazine derivatives: These compounds share a similar ring structure and are used in various pharmaceutical applications.
Sulfenamide derivatives: These compounds have sulfur-nitrogen bonds and are used in drug design and discovery.
Uniqueness
(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine is unique due to its specific combination of a morpholine ring with a fluorophenylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
668470-63-1 |
|---|---|
分子式 |
C17H18FNOS |
分子量 |
303.4 g/mol |
IUPAC 名称 |
(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine |
InChI |
InChI=1S/C17H18FNOS/c18-14-8-4-5-9-16(14)21-17(13-6-2-1-3-7-13)15-12-19-10-11-20-15/h1-9,15,17,19H,10-12H2/t15-,17-/m0/s1 |
InChI 键 |
PMWQCXJVJYNNDQ-RDJZCZTQSA-N |
手性 SMILES |
C1CO[C@@H](CN1)[C@H](C2=CC=CC=C2)SC3=CC=CC=C3F |
规范 SMILES |
C1COC(CN1)C(C2=CC=CC=C2)SC3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide](/img/structure/B12535231.png)




![1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-](/img/structure/B12535255.png)

![3-[(Furan-2-yl)methyl]-2-(pyridin-3-yl)quinazolin-4(3H)-one](/img/structure/B12535266.png)



